REACTION_CXSMILES
|
[NH2:1][C:2]1[C:11]([F:12])=[C:10](F)[C:9]([F:14])=[C:8]2[C:3]=1[C:4](=[O:21])[C:5]([C:18]([OH:20])=[O:19])=[CH:6][N:7]2[CH:15]1[CH2:17][CH2:16]1.[CH3:22][CH:23]1[CH2:28][NH:27][CH2:26][CH2:25][NH:24]1>N1C=CC=CC=1>[NH2:1][C:2]1[C:11]([F:12])=[C:10]([N:27]2[CH2:26][CH2:25][NH:24][CH:23]([CH3:22])[CH2:28]2)[C:9]([F:14])=[C:8]2[C:3]=1[C:4](=[O:21])[C:5]([C:18]([OH:20])=[O:19])=[CH:6][N:7]2[CH:15]1[CH2:17][CH2:16]1
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Name
|
|
Quantity
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1.25 g
|
Type
|
reactant
|
Smiles
|
NC1=C2C(C(=CN(C2=C(C(=C1F)F)F)C1CC1)C(=O)O)=O
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Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
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CC1NCCNC1
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Name
|
|
Quantity
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13 mL
|
Type
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solvent
|
Smiles
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N1=CC=CC=C1
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Type
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CUSTOM
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Details
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with stirring
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated at 105°-110° C. for 1 hour
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Duration
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1 h
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Type
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CUSTOM
|
Details
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The reaction mixture was evaporated to dryness under reduced pressure and water
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Type
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ADDITION
|
Details
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was added to the residue
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Type
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EXTRACTION
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Details
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The mixture was extracted with chloroform
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Type
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CUSTOM
|
Details
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the extract was dried
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Type
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CUSTOM
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Details
|
After evaporation of chloroform, ethanol
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Type
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ADDITION
|
Details
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was added to the residue
|
Type
|
FILTRATION
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Details
|
The resulting crystals were filtered
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Type
|
CUSTOM
|
Details
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recrystallized from chloroform-ethanol
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Name
|
|
Type
|
product
|
Smiles
|
NC1=C2C(C(=CN(C2=C(C(=C1F)N1CC(NCC1)C)F)C1CC1)C(=O)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 88.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |